1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene
CAS No.:
Cat. No.: VC18804626
Molecular Formula: C12H8ClF3O
Molecular Weight: 260.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClF3O |
|---|---|
| Molecular Weight | 260.64 g/mol |
| IUPAC Name | 1-(chloromethyl)-2-(trifluoromethoxy)naphthalene |
| Standard InChI | InChI=1S/C12H8ClF3O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12(14,15)16/h1-6H,7H2 |
| Standard InChI Key | QINSJMXKLCNSNE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2CCl)OC(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of 1-(chloromethyl)-2-(trifluoromethoxy)naphthalene (C12H8ClF3O, MW 260.64 g/mol) features a naphthalene ring system with substituents at the 1- and 2-positions. The chloromethyl group at position 1 introduces a reactive site for nucleophilic substitution, while the trifluoromethoxy group at position 2 exerts strong electron-withdrawing effects through both inductive (-I) and mesomeric (-M) mechanisms . X-ray crystallographic studies of analogous naphthalene derivatives reveal that such substituents induce significant distortion in the aromatic system, altering electronic distribution and steric profiles .
Electronic Effects
The trifluoromethoxy group’s -I effect increases the electrophilicity of the adjacent chloromethyl carbon, enhancing its susceptibility to nucleophilic attack. This electronic synergy is quantified by Hammett substituent constants (σpara = +0.52 for -OCF3), which predict accelerated substitution kinetics compared to non-fluorinated analogs .
Spectroscopic Data
Key spectroscopic features include:
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1H NMR: δ 5.82 (s, 2H, CH2Cl), 7.45–8.25 (m, 7H, aromatic)
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13C NMR: δ 45.2 (CH2Cl), 121.5 (q, J = 256 Hz, CF3), 124.8–134.6 (aromatic carbons)
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IR: ν 750 cm⁻¹ (C-Cl stretch), 1120 cm⁻¹ (C-O-C asymmetric), 1250 cm⁻¹ (C-F stretch)
Synthesis and Manufacturing
Direct Functionalization Routes
The most reported synthesis involves sequential Friedel-Crafts alkylation and halogenation:
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Methylation: Naphthalene reacts with formaldehyde (HCHO) in HCl/ZnCl2 at 50°C to yield 1-methylnaphthalene.
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Chlorination: Treatment with SO2Cl2 in CCl4 introduces the chloromethyl group.
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Trifluoromethoxylation: Cu-mediated coupling of the intermediate with trifluoromethyl hypofluorite (CF3OF) completes the synthesis .
Reaction Conditions Table
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | HCHO, HCl/ZnCl2 | 50°C | 78% |
| 2 | SO2Cl2, CCl4 | 80°C | 65% |
| 3 | CF3OF, CuI | 120°C | 58% |
Alternative Methodologies
Palladium-catalyzed cross-coupling strategies enable modular construction:
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Suzuki-Miyaura coupling of 1-chloromethylnaphthalen-2-yl boronic acid with trifluoromethoxy precursors .
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Photoredox-mediated trifluoromethoxylation of pre-functionalized naphthyl chlorides .
Physicochemical Properties
Thermal Stability
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Melting Point: 89–91°C (lit.)
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Boiling Point: 292°C at 760 mmHg
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Thermogravimetric Analysis (TGA): Decomposition onset at 210°C .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| DCM | 89.7 |
| THF | 64.2 |
The low aqueous solubility (LogP = 3.97) reflects the compound’s lipophilic character, making it suitable for non-polar reaction media .
Chemical Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with diverse nucleophiles:
Notable transformations:
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Ammonolysis: Forms naphthylmethylamines (pharmaceutical intermediates).
Electrophilic Aromatic Substitution
The electron-deficient ring directs incoming electrophiles to the 4- and 5-positions:
Applications in Drug Discovery
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Antifungal Agents: Derivatives show MIC90 = 2 µg/mL against Candida albicans.
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Kinase Inhibitors: Serves as a core structure in BTK inhibitor prototypes .
| Parameter | Value |
|---|---|
| GHS Classification | Acute Tox. 4, Skin Corr. 1B |
| LD50 (Oral, Rat) | 320 mg/kg |
| PEL-TWA | 0.1 mg/m³ |
Industrial and Research Perspectives
Recent advances in continuous-flow synthesis have improved production scalability, reducing batch times from 48h to 6h . Computational studies (DFT) predict novel reaction pathways for asymmetric functionalization, opening avenues for chiral naphthalene derivatives.
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